![molecular formula C7H12N2O2 B13927191 7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B13927191.png)
7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-2-oxa-5-azaspiro[35]nonan-6-one is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the condensation of appropriate precursors followed by cyclization under specific conditions. For example, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide can lead to the formation of the spirocyclic oxetane, which can then be converted into the desired compound through further reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one has several scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound is structurally similar but lacks the amino group present in 7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one.
2-Oxa-6-azaspiro[3.5]nonane: Another similar compound with a different ring size and substitution pattern.
Uniqueness
This compound is unique due to the presence of both oxygen and nitrogen atoms within its spirocyclic ring system, as well as the amino group that allows for further functionalization and derivatization. This unique structure contributes to its diverse applications and potential in various fields.
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
7-amino-2-oxa-5-azaspiro[3.5]nonan-6-one |
InChI |
InChI=1S/C7H12N2O2/c8-5-1-2-7(3-11-4-7)9-6(5)10/h5H,1-4,8H2,(H,9,10) |
Clé InChI |
WEJWCGPDLBUNDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(COC2)NC(=O)C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


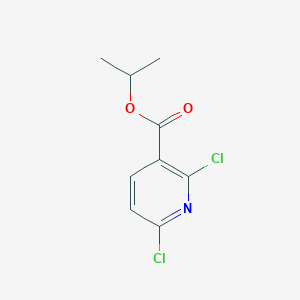



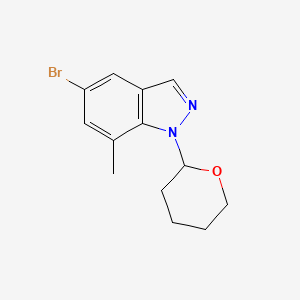
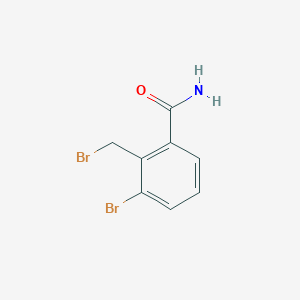
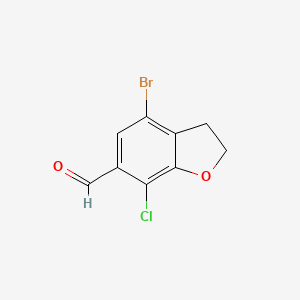
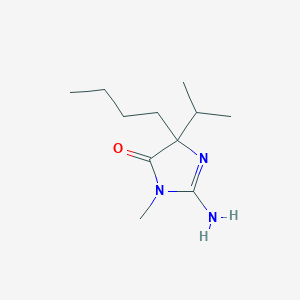
![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)

![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)
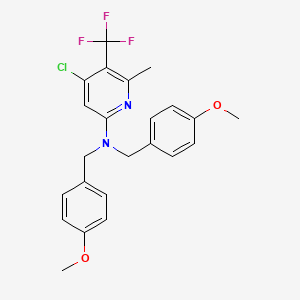

![4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927190.png)
